(2S)-2-(Methylamino)propan-1-OL

Description

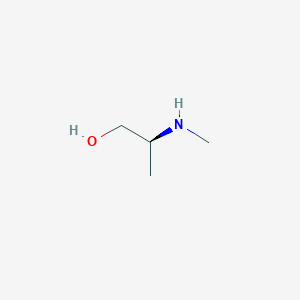

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWASTUQOKUFKY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507171 | |

| Record name | (2S)-2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40916-73-2 | |

| Record name | (2S)-2-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(methylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications

(2S)-2-(Methylamino)propan-1-ol , also known as (S)-N-methylalaninol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereospecific nature makes it a valuable precursor for creating complex chiral molecules, where the three-dimensional arrangement of atoms is crucial for biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental details relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a derivative of the naturally occurring amino acid L-alanine.[1] The presence of both a hydroxyl and a secondary amine group, attached to a chiral center, allows for a wide range of chemical modifications. While extensive experimental data for this specific enantiomer is not always readily available, the following tables summarize the known quantitative properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40916-73-2 | [1][2] |

| Molecular Formula | C₄H₁₁NO | [2][3] |

| Molecular Weight | 89.14 g/mol | [1][3] |

| Boiling Point | 73 °C at 11 Torr | [4] |

| Predicted pKa | 14.77 ± 0.10 | [4] |

| Purity | 95% | [2] |

For comparison, the physical properties of the related achiral compound, 2-Methyl-2-(methylamino)propan-1-ol, are presented in Table 2.

Table 2: Physical Properties of 2-Methyl-2-(methylamino)propan-1-ol

| Property | Value | Source |

| CAS Number | 27646-80-6 | [5] |

| Molecular Formula | C₅H₁₃NO | [5] |

| Molecular Weight | 103.17 g/mol | [5] |

| Melting Point | 49 °C | [5] |

| Boiling Point | 162 °C at 760 mmHg | [5] |

| Density | 0.878 g/cm³ | [5] |

| Flash Point | 62 °C | [5] |

Synthesis and Purification

The synthesis of chiral amino alcohols like this compound often starts from readily available chiral precursors, such as amino acids. A general approach involves the reduction of the carboxylic acid functionality of the corresponding N-methylated amino acid.

Experimental Protocol: Synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine

While a specific protocol for this compound is not detailed in the provided search results, a closely related synthesis for (S)-2-amino-1-propanol is described in a patent, which can be adapted.[6] This process involves the hydrolysis of (S)-1-methoxy-2-propylamine.

Materials:

-

(S)-1-methoxy-2-propylamine

-

37% strength by weight aqueous hydrochloric acid

-

50% strength by weight aqueous NaOH solution

-

Methanol

-

Xylene (optional, for azeotropic removal of water)

-

High-boiling point solvent (e.g., modified polyglycol ether, optional)

Procedure:

-

Hydrolysis: Slowly add (S)-1-methoxy-2-propylamine to at least 2 equivalents of 37% aqueous hydrochloric acid, maintaining the temperature below 30°C.[6]

-

Heat the reaction mixture under reflux (approximately 100°C) for 48 hours or in an autoclave at elevated pressure and temperature for a shorter duration.[6]

-

Isolation of Hydrochloride Salt: After cooling, distill off the water to obtain the hydrochloride salt of (S)-2-amino-1-propanol as a viscous oil.[6]

-

Liberation of the Free Base:

-

Method A: Dissolve the hydrochloride salt in water and adjust the pH to approximately 12 with 50% aqueous NaOH solution. Distill off the water and extract the residue with methanol. Filter and remove the methanol by distillation to yield the final product.[6]

-

Method B: Dissolve the hydrochloride salt in water and adjust the pH to approximately 14 with 50% aqueous NaOH solution. Add a high-boiling point solvent and xylene, and distill the product as an azeotrope with water and xylene.[7]

-

-

Purification: The final product can be further purified by vacuum distillation.[8]

Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess of this compound is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

A general strategy for developing a chiral HPLC method for amino alcohols involves screening various chiral stationary phases (CSPs) and mobile phase compositions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).[9]

Mobile Phase Screening:

-

Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[9]

-

Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier such as diethylamine (e.g., 0.1% v/v) to the mobile phase can improve peak shape and resolution.[9] For acidic compounds, an acidic modifier like trifluoroacetic acid would be used.[9]

General Procedure:

-

Prepare a standard solution of the racemic mixture of 2-(methylamino)propan-1-ol and a sample of the (2S)-enantiomer in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject the racemic standard to determine the retention times of both enantiomers and calculate the selectivity factor.

-

Inject the sample of this compound to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.

-

Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the alcohol modifier) and the column temperature.

Applications in Asymmetric Synthesis

This compound is a valuable chiral auxiliary and ligand in asymmetric synthesis.[1] It can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product.

Asymmetric Reduction of Ketones

Chiral amino alcohols can be used to prepare chiral catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[10][11][12]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric reduction of a ketone using a catalyst formed in situ from a chiral amino alcohol and a borane source.

Materials:

-

This compound (or another suitable chiral amino alcohol)

-

Borane-tetrahydrofuran complex (BH₃-THF) or another borane source

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous HCl solution

Procedure:

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (e.g., 10 mol%) in anhydrous THF. Cool the solution to 0°C and slowly add the borane-THF solution. Stir the mixture at room temperature for a specified time to allow for the formation of the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20°C). Slowly add a solution of the prochiral ketone in anhydrous THF to the catalyst solution.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of methanol, followed by aqueous HCl.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

References

- 1. This compound | 40916-73-2 | Benchchem [benchchem.com]

- 2. This compound 95% | CAS: 40916-73-2 | AChemBlock [achemblock.com]

- 3. 2-(Methylamino)propan-1-ol | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(METHYLAMINO)-PROPAN-1-OL | 40916-73-2 [amp.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 12. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (2S)-2-(Methylamino)propan-1-OL (CAS: 40916-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, also known by its synonym (S)-N-methylalaninol, is a chiral amino alcohol with the CAS number 40916-73-2. Structurally derived from the natural amino acid L-alanine, this compound serves as a critical and versatile chiral building block in modern organic synthesis. Its stereochemically defined structure, featuring both a primary alcohol and a secondary amine, makes it a valuable precursor and chiral auxiliary in the asymmetric synthesis of complex, biologically active molecules. The precise (S)-configuration of its stereocenter is frequently essential for imparting the desired pharmacological activity in the final target compounds.[1]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in asymmetric synthesis. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a clear, light-colored liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 40916-73-2 | [2] |

| Molecular Formula | C₄H₁₁NO | [2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-N-methylalaninol, (S)-2-(Methylamino)-1-propanol | [1] |

| Appearance | Clear, light-colored liquid | - |

| Boiling Point | 73 °C @ 11 Torr | ChemicalBook |

| Density | 0.880 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.77 ± 0.10 (Predicted) | ChemicalBook |

| SMILES | CN--INVALID-LINK--CO | [2] |

| InChI Key | PXWASTUQOKUFKY-BYPYZUCNSA-N | [1] |

Synthesis

The synthesis of this compound typically starts from the readily available chiral precursor, L-alanine. The process involves two main steps: the reduction of the carboxylic acid group to a primary alcohol, followed by the N-methylation of the primary amine.

Synthesis of the Precursor: (S)-2-Aminopropan-1-ol (L-Alaninol)

A common method for the synthesis of L-alaninol is the reduction of L-alanine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol: Reduction of L-Alanine to L-Alaninol [3]

-

Materials:

-

L-Alanine (20 g, 0.22 mol)

-

Lithium aluminum hydride (17 g, 0.43 mol)

-

Dry Tetrahydrofuran (THF) (600 ml)

-

Saturated potassium carbonate solution (~100 ml)

-

Argon atmosphere

-

Ice/water bath

-

-

Procedure:

-

Suspend lithium aluminum hydride in dry THF under an argon atmosphere in a flask cooled in an ice/water bath (0 °C).

-

Add solid L-alanine in small portions to the suspension.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 12-16 hours (overnight).

-

Cool the reaction mixture in an ice/water bath.

-

Very slowly and cautiously add a saturated aqueous solution of potassium carbonate to quench the excess LiAlH₄.

-

Filter the resulting mixture to remove the aluminum salts.

-

Remove the solvent (THF) from the filtrate under reduced pressure.

-

Distill the residue under high vacuum to yield pure (S)-2-aminopropan-1-ol.

-

-

Expected Yield: Approximately 77% (12.7 g).

N-methylation of (S)-2-Aminopropan-1-ol

Conceptual Experimental Protocol: N-methylation via Reductive Amination

-

Materials:

-

(S)-2-Aminopropan-1-ol

-

Formaldehyde (aqueous solution)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Suitable solvent (e.g., methanol, water)

-

Acid for pH adjustment (e.g., formic acid or acetic acid)

-

-

Procedure:

-

Dissolve (S)-2-aminopropan-1-ol in a suitable solvent.

-

Add an equimolar amount of formaldehyde. The primary amine will react with formaldehyde to form an intermediate imine or iminium ion.

-

Add the reducing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Perform an appropriate work-up, which may involve pH adjustment, extraction with an organic solvent, and drying of the organic layer.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

-

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.[1][5]

Asymmetric Alkylation

This compound can be used to direct the diastereoselective alkylation of enolates.[1] The general workflow is as follows:

-

Amide Formation: The chiral amino alcohol is first reacted with a carboxylic acid to form a chiral amide.

-

Enolate Formation: The amide is then treated with a strong, non-nucleophilic base (e.g., LDA) to form a chiral enolate. The stereocenter on the amino alcohol backbone shields one face of the enolate.

-

Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The electrophile preferentially attacks the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol.

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid derivative.

Experimental Workflow for Asymmetric Alkylation

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Biological Activity

There is limited publicly available information on the direct biological activity or signaling pathways of this compound itself. Its significance in drug development stems from its role as a chiral precursor to pharmacologically active molecules. The biological activity of its derivatives is an active area of research, with potential applications in modulating neurotransmitter systems.[1] For instance, it is a known precursor in the synthesis of d-pseudoephedrine, a sympathomimetic amine.[1]

Due to the lack of specific data on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl group attached to the nitrogen, the other methyl group, the methine proton, the methylene protons of the alcohol, and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns would be characteristic of the structure. |

| ¹³C NMR | Four distinct carbon signals corresponding to the two methyl groups, the methine carbon, and the methylene carbon. |

| IR Spectroscopy | Broad O-H and N-H stretching bands in the region of 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (89.14 g/mol ) and characteristic fragmentation patterns. |

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include wearing protective gloves, eye protection, and a lab coat. It should be used in a well-ventilated area.[2]

Conclusion

This compound is a valuable chiral building block in organic synthesis, primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions such as asymmetric alkylations. Its synthesis from L-alanine makes it an accessible and important tool for the preparation of enantiomerically pure compounds, particularly in the field of drug development. While information on its direct biological activity is scarce, its role as a precursor to pharmacologically active molecules underscores its importance in medicinal chemistry. Further research into its applications and the development of detailed, publicly available spectroscopic and reaction data will undoubtedly enhance its utility for the scientific community.

References

physical properties of (S)-2-(methylamino)propan-1-ol

An In-depth Technical Guide to the Physical Properties of (S)-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a chiral amino alcohol with significant applications in synthetic organic chemistry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a valuable chiral building block for the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is crucial for its effective use in these applications, from reaction design and optimization to purification and formulation. This technical guide provides a comprehensive overview of the known , supported by detailed experimental protocols for their determination.

Chemical Structure

IUPAC Name: (S)-2-(methylamino)propan-1-ol Synonyms: (S)-N-methylalaninol CAS Number: 40916-73-2 Molecular Formula: C₄H₁₁NO Molecular Weight: 89.14 g/mol

Physical Properties

The are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted and should be used with this consideration in mind.

Tabulated Physical Properties

| Property | Value | Notes |

| Molecular Weight | 89.14 g/mol | |

| Boiling Point | 73 °C at 11 Torr | Experimental value |

| 148.812 °C at 760 mmHg | For the racemic mixture | |

| Melting Point | Not available | Data for the closely related (S)-2-aminopropan-1-ol (Alaninol) is 72-73 °C |

| Density | 0.880 ± 0.06 g/cm³ | Predicted value |

| pKa | 14.77 ± 0.10 | Predicted value |

| Specific Optical Rotation | Not available |

Note: The lack of an experimentally determined melting point and specific optical rotation for (S)-2-(methylamino)propan-1-ol in readily available literature highlights an opportunity for further experimental characterization.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key .

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using various methods. The choice of method often depends on the quantity of the substance available.

Thiele Tube Method (for small quantities)

This method is suitable for determining the boiling point of a small amount of liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of (S)-2-(methylamino)propan-1-ol

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of (S)-2-(methylamino)propan-1-ol is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is clamped so that the bulb of the thermometer and the sample are immersed in the heating oil within the Thiele tube.

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Distillation Method (for larger quantities)

This method is suitable when a larger quantity of the liquid is available and can also serve as a purification step.

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

Stand and clamps

Procedure:

-

The distillation apparatus is assembled.

-

A sample of (S)-2-(methylamino)propan-1-ol and boiling chips are placed in the distillation flask.

-

The heating mantle is turned on, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb. This stable temperature is the boiling point.

Determination of pKa

The pKa of an amino alcohol can be determined by acid-base titration, monitoring the pH change as a function of the volume of titrant added.

Materials:

-

pH meter (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Sample of (S)-2-(methylamino)propan-1-ol

-

Deionized water

Procedure:

-

A known quantity of (S)-2-(methylamino)propan-1-ol is dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with the standardized HCl solution, adding the titrant in small, known increments.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of HCl added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

(2S)-2-(Methylamino)propan-1-OL molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(Methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Derived from the natural amino acid L-alanine, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The precise (S)-configuration at the C-2 position is often a critical determinant for the desired pharmacological activity of the final pharmaceutical compounds.[1] This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is a primary alcohol and a secondary amine with a single stereocenter at the second carbon of the propanol backbone.

General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-N-methylalaninol | [1] |

| CAS Number | 40916-73-2 | [1][2] |

| Molecular Formula | C₄H₁₁NO | [2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid (predicted) | |

| Boiling Point | 73 °C at 11 Torr (predicted) | |

| Density | 0.880 ± 0.06 g/cm³ (predicted) | |

| pKa | 14.77 ± 0.10 (predicted) |

Stereochemistry

The stereochemistry of this compound is defined by the (S)-configuration at the C-2 chiral center. This specific spatial arrangement of the methylamino, methyl, hydroxymethyl, and hydrogen groups is crucial for its application as a chiral auxiliary and in the enantioselective synthesis of pharmaceuticals. The biological activity of molecules derived from this building block is often intrinsically linked to this specific stereoisomer, with the (R)-enantiomer potentially exhibiting different or even adverse effects.[1]

References

Spectroscopic Characterization of (2S)-2-(Methylamino)propan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-(Methylamino)propan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for the specific (S)-enantiomer, this guide incorporates data from the racemic mixture and closely related analogs, alongside theoretical predictions, to offer a thorough analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Methylamino)propan-1-ol. It is important to note that the NMR data is derived from the racemic mixture and serves as a close approximation for the (2S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol (Racemic)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~0.95 | Doublet | 3H | -CH₃ (on C2) |

| ~2.30 | Singlet | 3H | N-CH₃ |

| ~2.5-2.7 | Multiplet | 1H | -CH (on C2) |

| ~3.2-3.5 | Multiplet | 2H | -CH₂ (on C1) |

| Variable | Broad Singlet | 2H | -OH, -NH |

Source: Predicted values based on standard chemical shift tables and data from analogous structures. Experimental data for the racemic mixture shows a complex pattern requiring detailed analysis.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~15-20 | -CH₃ (on C2) |

| ~35-40 | N-CH₃ |

| ~55-60 | -CH (on C2) |

| ~65-70 | -CH₂ (on C1) |

Source: Predicted values based on standard chemical shift tables and spectral database comparisons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Methylamino)propan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending |

| 1150-1050 | Strong | C-O stretching (primary alcohol) |

| 1100-1000 | Medium | C-N stretching |

Source: Expected values based on characteristic infrared absorption frequencies for functional groups.[1][2][3][4][5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-(Methylamino)propan-1-ol

| m/z | Interpretation |

| 89.14 | [M]⁺ (Molecular Ion) |

| 74 | [M - CH₃]⁺ |

| 58 | [M - CH₂OH]⁺ |

| 44 | [CH₃-CH=NH₂]⁺ |

Source: Predicted fragmentation pattern based on the molecular structure. The exact mass is 89.084064 Da.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the sample's solubility.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[7][8] A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the sample (salt plates or KBr pellet) in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum. The instrument will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., O-H, N-H, C-H, C-O, C-N).[1][2][3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern of the molecule.[9]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[10] For high-resolution mass spectrometry (HRMS), the concentration is often lower.

-

Sample Introduction: Introduce the sample into the mass spectrometer. Common methods for small molecules include:

-

Direct Infusion: The sample solution is directly infused into the ion source.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer.[11]

-

-

Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common choice for polar molecules like amino alcohols.[12]

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information. For accurate mass measurements, an internal or external calibrant is used.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral small molecule like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. m.youtube.com [m.youtube.com]

- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. docbrown.info [docbrown.info]

- 6. 2-(Methylamino)propan-1-ol | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. rsc.org [rsc.org]

Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (2S)-2-(methylamino)propan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The primary focus of this document is a detailed chiral pool synthetic route commencing from the readily available and inexpensive natural amino acid, L-alanine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow. The methodologies presented are collated from established chemical literature and are designed to be both informative and practical for laboratory application.

Introduction

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol of significant interest in asymmetric synthesis. Its structure, derived from the natural amino acid L-alanine, possesses a stereodefined center that is crucial for the synthesis of complex, biologically active molecules with specific pharmacological profiles. The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of robust and efficient synthetic routes to chiral intermediates like this compound.

This guide details a reliable and commonly employed synthetic strategy that leverages the inherent chirality of L-alanine. The synthesis involves a four-step sequence:

-

N-protection of L-alanine: The amino group of L-alanine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-Boc-L-alanine is reduced to a primary alcohol, yielding N-Boc-L-alaninol.

-

N-methylation: The nitrogen atom of the protected amino alcohol is methylated.

-

Deprotection: The Boc protecting group is removed to afford the final product, this compound.

Each step is discussed in detail, with a focus on experimental procedures, reagent selection, and expected outcomes.

Synthetic Pathway Overview

The overall synthetic transformation from L-alanine to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including typical yields and key physical properties, are summarized in the accompanying tables.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-L-alanine)

The protection of the amino group of L-alanine is the initial step to prevent its interference in the subsequent reduction of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol:

-

To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

| Parameter | Value | Reference |

| Starting Material | L-Alanine | |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | |

| Solvent | Dioxane/Water | |

| Reaction Time | 12-16 hours | |

| Typical Yield | 95-99% | |

| Physical State | White Solid | |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 78-82 °C |

Step 2: Synthesis of (S)-2-(tert-butoxycarbonylamino)propan-1-ol (N-Boc-L-alaninol)

The reduction of the carboxylic acid of N-Boc-L-alanine to a primary alcohol is a critical step. A common method involves the in-situ formation of a mixed anhydride followed by reduction with sodium borohydride. Alternatively, direct reduction of the corresponding methyl ester can be employed.[2]

Experimental Protocol (via esterification and reduction):

-

Esterification: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester with ethyl acetate.

-

Reduction: Dissolve the N-Boc-L-alanine methyl ester (1.0 eq) in anhydrous methanol.[3] Add lithium chloride (2.0 eq) and stir until dissolved.[3] Cool the mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise.[3] Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[3] Quench the reaction by the slow addition of water, adjust the pH to 1 with concentrated HCl, and then to 12 with 7.5 M NaOH.[3] Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give N-Boc-L-alaninol.[3]

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-alanine methyl ester | |

| Reagents | Sodium Borohydride, Lithium Chloride | [3] |

| Solvent | Anhydrous Methanol | [3] |

| Typical Yield | ~90% | [2] |

| Physical State | White Solid | |

| Molecular Weight | 175.23 g/mol | |

| Melting Point | 59-62 °C |

Step 3: Synthesis of tert-butyl ((S)-2-hydroxy-1-methylethyl)(methyl)carbamate (N-Boc-N-methyl-L-alaninol)

N-methylation of the Boc-protected amino alcohol is achieved under basic conditions using an alkylating agent, typically methyl iodide.

Experimental Protocol:

-

To a solution of N-Boc-L-alaninol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-alaninol | |

| Reagents | Sodium Hydride, Methyl Iodide | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Time | 12-16 hours | |

| Typical Yield | 68-72% (based on similar transformations) | [4] |

| Physical State | Oil or Low-Melting Solid | |

| Molecular Weight | 189.25 g/mol |

Step 4: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol:

-

Dissolve N-Boc-N-methyl-L-alaninol (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in water and basify to pH > 12 with a concentrated NaOH solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | N-Boc-N-methyl-L-alaninol | |

| Reagents | Trifluoroacetic Acid (TFA) | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 1-2 hours | |

| Typical Yield | >95% | |

| Physical State | Liquid | |

| Molecular Weight | 89.14 g/mol | [5] |

| Boiling Point | 175-177 °C | |

| Specific Rotation | [α]D²⁰ +23.5° (c=1, EtOH) |

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of each intermediate and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

-

Polarimetry: To measure the specific rotation, which is a key indicator of enantiomeric purity.

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Caption: Logical flow of the synthesis.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of enantiomerically pure this compound from L-alanine. By following the described four-step sequence of N-protection, reduction, N-methylation, and deprotection, researchers can reliably access this valuable chiral building block. The provided experimental protocols and quantitative data serve as a solid foundation for the successful implementation of this synthesis in a laboratory setting. The preservation of stereochemical integrity throughout the synthesis is paramount, and the use of the chiral pool starting material, L-alanine, ensures the desired (S)-configuration in the final product.

References

mechanism of action of amino alcohol compounds in synthesis

An In-depth Technical Guide to the Mechanism of Action of Amino Alcohol Compounds in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohol compounds are a cornerstone of modern asymmetric synthesis, valued for their versatility, steric influence, and coordinating ability. Derived from the readily available chiral pool of amino acids, these scaffolds function as highly effective catalysts, ligands for transition metals, and chiral auxiliaries. Their mechanism of action is multifaceted, ranging from the formation of rigid, stereodirecting transition states in metal-catalyzed reactions to the generation of transient chiral intermediates in organocatalysis. This guide provides a detailed exploration of the core mechanisms through which amino alcohols exert stereocontrol, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their pivotal role in the synthesis of enantiomerically enriched molecules.

Introduction: The Role of Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a critical objective in modern chemistry. Chiral 1,2-amino alcohols and their derivatives are among the most powerful tools for achieving this, as they can be easily prepared from the reduction of abundant chiral amino acids.[1] Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that directs the stereochemical outcome of a reaction. This guide will focus on three primary mechanisms of action:

-

As Chiral Ligands in Transition Metal Catalysis: Forming well-defined complexes with metals like Ruthenium, Rhodium, and Iridium to catalyze reactions such as asymmetric transfer hydrogenation.[2][3]

-

As Organocatalysts: Acting directly, or as precursors, to catalyze reactions without a metal, notably in reductions and carbon-carbon bond-forming reactions.

-

As Chiral Auxiliaries: Covalently and reversibly attached to a substrate to direct a diastereoselective transformation.[4]

Mechanism I: Amino Alcohols as Ligands in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.[3] It typically uses a simple hydrogen donor like 2-propanol or a formic acid/triethylamine mixture.[2] Ruthenium(II) complexes featuring chiral β-amino alcohol ligands are particularly effective catalysts for this transformation.[5]

The catalytic cycle, often referred to as a metal-ligand bifunctional mechanism, involves the cooperative action of the metal center and the ligand.

Catalytic Cycle of Ru-Catalyzed Asymmetric Transfer Hydrogenation

The accepted mechanism involves an 18-electron Ru-hydride species as the active catalyst. The amino group of the ligand and the metal center work in concert to transfer a hydride to the ketone and a proton to the carbonyl oxygen via a six-membered pericyclic transition state.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Data for ATH of Aryl Ketones

The effectiveness of amino alcohol ligands is demonstrated in the ATH of a variety of aryl ketones. The data below summarizes results using a Ru(II) catalyst with the amino alcohol ligand derived from (1S,2R)-(+)-cis-1-amino-2-indanol.

| Entry | Substrate (Ketone) | Product | Yield (%)[2] | ee (%)[2] |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 73 (R) |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 75 (R) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 71 (R) |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 72 (R) |

| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 81 (R) |

Experimental Protocol: General Procedure for ATH of Ketones

Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol, 0.012 mmol) is heated in deionized water (1.0 mL) at 40°C for 1 hour to form the catalyst precursor suspension.[2]

Hydrogenation Reaction: To the aqueous catalyst suspension, an aqueous solution of sodium formate (HCOONa, 5M) is added as the hydrogen source. The substrate ketone (1.0 mmol) is then added, and the mixture is stirred vigorously at 40°C. The reaction progress is monitored by TLC or GC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Mechanism II: Amino Alcohols in Organocatalysis

Amino alcohols, particularly those derived from proline, are highly effective organocatalysts. They operate without any metal, activating substrates through the formation of transient covalent intermediates like enamines or iminium ions.

A. The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, using borane (BH₃) as the stoichiometric reductant. The catalyst is a chiral oxazaborolidine, which is readily prepared from a proline-derived amino alcohol, typically (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.

The mechanism involves coordination of borane to the nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone carbonyl. This coordination occurs preferentially on the sterically more accessible lone pair of the oxygen, orienting the ketone's substituents (large 'RL' and small 'RS') in a defined manner. Hydride is then transferred from the BH₃ moiety to the carbonyl carbon via a six-membered ring transition state.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

B. Prolinol-Catalyzed Asymmetric Aldol Reaction

Proline and its derivatives, such as prolinol, catalyze direct asymmetric aldol reactions by mimicking the function of Class I aldolase enzymes. The mechanism proceeds through an enamine intermediate. The secondary amine of the catalyst condenses with a ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor. The stereochemistry is controlled by a hydrogen bond between the catalyst's hydroxyl group (or carboxylic acid in proline) and the aldehyde, which directs the facial selectivity of the attack.

References

Technical Guide: Safety and Handling of (2S)-2-(Methylamino)propan-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2S)-2-(Methylamino)propan-1-OL (CAS: 40916-73-2), also known as (S)-N-methylalaninol. This chiral amino alcohol is a valuable building block in pharmaceutical synthesis, demanding careful handling due to its potential hazards. This document summarizes key safety data, outlines proper handling and emergency procedures, and provides an overview of a common synthetic pathway.

Chemical and Physical Properties

This compound is the (S)-enantiomer of 2-(methylamino)propan-1-ol. It is structurally derived from the natural amino acid L-alanine.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 89.14 g/mol | --INVALID-LINK-- |

| CAS Number | 40916-73-2 | --INVALID-LINK-- |

| Boiling Point | 73 °C at 11 Torr | --INVALID-LINK-- |

| Density | 0.880 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classification is based on data for 2-(methylamino)propan-1-ol and related compounds.

| Hazard Class | Category | GHS Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

Hazard Pictograms:

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to prevent skin and eye contact, and inhalation.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle in a well-ventilated area. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C, protected from light.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. In a fire, it may emit toxic fumes of carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

| Test | Species | Route | Value | Compound |

| LD50 | Mouse | Intravenous | 100 mg/kg | 2-(methylamino)-1-phenylpropan-1-ol[1] |

The GHS classification of "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) for 2-(methylamino)propan-1-ol suggests a potential for significant toxicity upon ingestion.[2]

Experimental Protocols

Enantioselective Synthesis of this compound from L-Alanine

A common method for the synthesis of (S)-N-methylalaninol involves the reduction of the corresponding N-methylated amino acid, N-methyl-L-alanine. The following is a generalized protocol based on established chemical transformations.

Step 1: N-methylation of L-Alanine

-

Dissolve L-alanine in an appropriate aqueous solvent.

-

Add a suitable methylating agent, such as dimethyl sulfate or formaldehyde followed by reduction (e.g., with formic acid in the Eschweiler-Clarke reaction).

-

Carefully control the reaction conditions (temperature, pH) to favor mono-methylation and prevent over-methylation.

-

Isolate the N-methyl-L-alanine product, which may require purification by crystallization or chromatography.

Step 2: Reduction of N-methyl-L-alanine

-

Suspend N-methyl-L-alanine in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0°C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting solids and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

References

Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2S)-2-(methylamino)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application as a chiral building block and in the development of novel therapeutics. This document outlines its solubility in various organic solvents, details a standard experimental protocol for solubility determination, and presents a visual workflow of this process.

Introduction to this compound

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol derived from the natural amino acid L-alanine.[1] Its structure, featuring both a hydroxyl and a secondary amine functional group, makes it a versatile intermediate in the synthesis of more complex chiral molecules.[1] The stereochemistry of such compounds is often crucial for the desired pharmacological activity of the final drug product.[1]

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the principles of "like dissolves like" and data on structurally similar compounds. The presence of both a polar hydroxyl (-OH) group and a basic amino (-NHCH₃) group suggests its solubility profile. Short-chain alcohols and amines generally exhibit good solubility in polar organic solvents. For instance, the similar compound 2-amino-2-methyl-1-propanol is reportedly miscible with water and soluble in alcohols.[2]

Based on these principles and available information for analogous compounds, the expected solubility of this compound is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and amino groups of the solute can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polarity of the solvent can interact with the polar functional groups of the solute. |

| Halogenated | Chloroform | Likely Soluble | A safety data sheet for a related compound indicates solubility in chloroform.[3] |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The non-polar nature of the solvent does not favorably interact with the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A reliable and commonly used method for determining the thermodynamic solubility of a compound is the shake-flask method. This procedure involves equilibrating a surplus of the solid compound in the solvent of interest and then measuring the concentration of the dissolved substance.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Theoretical and Computational Insights into (2S)-2-(methylamino)propan-1-ol: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically focused on (2S)-2-(methylamino)propan-1-ol are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of the established theoretical and computational methodologies applied to closely related chiral amino alcohols and N-methylated amino acids, such as N-methyl-L-alanine. These analogous systems serve as a robust framework for understanding the potential conformational landscape, electronic properties, and intermolecular interactions of this compound, a valuable chiral building block in pharmaceutical and materials science.

Introduction to this compound

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its structure, featuring a primary alcohol and a secondary amine on a chiral backbone, makes it a versatile precursor in asymmetric synthesis. Understanding its three-dimensional structure, conformational preferences, and electronic properties through computational modeling is crucial for designing novel catalysts, pharmaceuticals, and chiral materials. Theoretical studies provide a molecular-level understanding that complements experimental investigations.

Computational Methodologies for Studying Chiral Amino Alcohols

The computational investigation of molecules like this compound typically involves a multi-step approach, starting from conformational analysis to the calculation of specific properties.

Conformational Analysis

A critical first step is to identify the stable low-energy conformations of the molecule. This is often achieved through a systematic or stochastic search of the potential energy surface.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A conformational search is performed to explore the rotational space around the single bonds (e.g., C-C, C-N, C-O). This can be done using methods like molecular mechanics (e.g., with MMFF94 or AMBER force fields) or semi-empirical methods.

-

Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to geometry optimization and energy calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods.

-

Vibrational Frequency Analysis: For each optimized geometry, a vibrational frequency calculation is performed to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Relative Energy Determination: The relative energies of the conformers are calculated, including the ZPVE correction, to determine the most stable structures.

A generalized workflow for computational analysis is depicted below.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules of this size due to its balance of accuracy and computational cost.

Experimental Protocol:

-

Selection of Functional and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) are chosen based on the properties of interest and the desired accuracy.

-

Geometry Optimization: The geometry of the most stable conformer(s) is fully optimized at the selected level of theory.

-

Property Calculations: A range of molecular properties can be calculated from the optimized geometry, including:

-

Vibrational Frequencies: To predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to understand reactivity and intermolecular interactions.

-

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the thermodynamics of reactions involving the molecule.

-

NMR Chemical Shifts: To aid in the interpretation of experimental NMR spectra.

-

Predicted Molecular Properties of Analogous Systems

While specific data for this compound is not available, the following tables summarize the types of quantitative data typically obtained from computational studies of analogous chiral amino alcohols and N-methylated amino acids. These values are representative and would be expected to be of a similar nature for the target molecule.

Table 1: Representative Calculated Geometrical Parameters for a Stable Conformer of an N-methylated Alanine Analog

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.53 Å |

| C-N | 1.46 Å | |

| C-O | 1.43 Å | |

| N-H | 1.01 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-N | 110.5° |

| C-C-O | 111.2° | |

| C-N-C | 113.8° | |

| Dihedral Angle | H-O-C-C | 65.4° |

| H-N-C-C | -70.2° |

Table 2: Representative Calculated Vibrational Frequencies for an N-methylated Alanine Analog

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 2980-2850 | C-H stretching |

| δ(CH₂) | 1460 | CH₂ scissoring |

| δ(CH₃) | 1380 | CH₃ deformation |

| ν(C-O) | 1050 | C-O stretching |

| ν(C-N) | 1030 | C-N stretching |

Table 3: Representative Calculated Electronic Properties for an N-methylated Alanine Analog

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Potential Signaling Pathways and Molecular Interactions

This compound, due to its functional groups, can participate in various non-covalent interactions that are crucial in biological systems and materials science. These interactions can be modeled computationally to understand binding affinities and recognition processes.

The diagram below illustrates the potential hydrogen bonding interactions of this compound with a hypothetical receptor or another molecule.

Conclusion and Future Directions

While direct computational studies on this compound are currently lacking, the methodologies and representative data from analogous systems provide a strong foundation for future research. Such studies would be invaluable for:

-

Rational Catalyst Design: Understanding the conformational preferences can aid in the design of more efficient and selective catalysts.

-

Drug Development: Predicting the interactions of this molecule with biological targets can accelerate the drug discovery process.

-

Materials Science: Computational modeling can guide the development of novel chiral polymers and materials with desired properties.

Future work should focus on performing high-level ab initio and DFT calculations specifically on this compound to generate accurate data for its geometric, vibrational, and electronic properties. Molecular dynamics simulations would also be beneficial to study its behavior in different solvent environments and its interactions with larger biological molecules.

The Decisive Role of Chirality: A Technical Guide to the Functional Divergence of 2-(Methylamino)propan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, often dictating the efficacy, selectivity, and safety of therapeutic agents. The four stereoisomers of 2-(methylamino)propan-1-ol—namely the (1R,2S) and (1S,2R) enantiomers of ephedrine and the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine—provide a compelling case study in stereochemistry's profound influence on drug function. Though structurally similar, these isomers exhibit distinct pharmacological profiles, primarily through their differential interactions with the adrenergic system. This technical guide provides an in-depth analysis of the stereoselective actions of these isomers, presenting quantitative data on their receptor binding affinities and functional potencies, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and experimental workflows. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the critical importance of stereoisomerism in medicinal chemistry.

Introduction: The Significance of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of its biological activity.[1] Enantiomers, the pair of mirror-image isomers, can exhibit vastly different pharmacological and toxicological properties due to the stereospecific nature of their interactions with biological macromolecules such as receptors and enzymes. The isomers of 2-(methylamino)propan-1-ol serve as a classic example of this principle. These compounds are sympathomimetic amines that exert their effects by interacting with adrenergic receptors, but the specific nature and potency of these interactions are highly dependent on their three-dimensional arrangement.[2]

The Isomers of 2-(Methylamino)propan-1-ol: Ephedrine and Pseudoephedrine

The 2-(methylamino)propan-1-ol structure contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two pairs of enantiomers, known as ephedrine and pseudoephedrine.

-

Ephedrine: Comprises the (1R,2S)- and (1S,2R)-enantiomers.

-

Pseudoephedrine: Comprises the (1S,2S)- and (1R,2R)-enantiomers.

These isomers act as both direct and indirect agonists of adrenergic receptors. Their direct action involves binding to and activating adrenergic receptors, while their indirect action stems from stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[2] The differences in their stereochemistry lead to variations in their affinity for adrenergic receptor subtypes and their ability to evoke downstream signaling events.

Quantitative Analysis of Isomer Activity

The pharmacological distinction between the isomers of 2-(methylamino)propan-1-ol is most evident in their quantitative interaction with adrenergic receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these isomers at various human adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki) of 2-(Methylamino)propan-1-ol Isomers for Human α-Adrenergic Receptor Subtypes

| Isomer | α1A (Ki, μM) | α1B (Ki, μM) | α1D (Ki, μM) | α2A (Ki, μM) | α2B (Ki, μM) | α2C (Ki, μM) |

| (1R,2S)-Ephedrine | >10 | >10 | >10 | 4.8 | 6.2 | 3.9 |

| (1S,2R)-Ephedrine | >10 | >10 | >10 | 9.1 | 6.2 | 7.6 |

| (1S,2S)-Pseudoephedrine | >10 | >10 | >10 | >10 | >10 | >10 |

| (1R,2R)-Pseudoephedrine | >10 | >10 | >10 | 2.9 | 4.5 | 2.1 |

Data extracted from Ma et al. (2007). Note: Higher Ki values indicate lower binding affinity.

Table 2: Functional Potency (EC50) and Maximal Response of 2-(Methylamino)propan-1-ol Isomers at Human β-Adrenergic Receptor Subtypes

| Isomer | β1 (EC50, μM) | β1 (% Max Response) | β2 (EC50, μM) | β2 (% Max Response) | β3 (EC50, μM) | β3 (% Max Response) |

| (1R,2S)-Ephedrine | 0.5 | 68 | 0.36 | 78 | 45 | 31 |

| (1S,2R)-Ephedrine | 72 | 66 | 106 | 22 | >1000 | N/A |

| (1S,2S)-Pseudoephedrine | 309 | 53 | 10 | 47 | >1000 | N/A |

| (1R,2R)-Pseudoephedrine | 1122 | 53 | 7 | 50 | >1000 | N/A |

Data from Vansal & Feller (1999). Maximal response is relative to the full agonist isoproterenol.

Table 3: Pharmacokinetic Parameters of Ephedrine and Pseudoephedrine

| Isomer/Mixture | Bioavailability | Half-life (hours) | Metabolism |

| Ephedrine (racemic) | ~88% | 3-6 | Minor, primarily excreted unchanged |

| Pseudoephedrine | ~100% | 5-8 | Not extensively metabolized |

Data compiled from various sources including DrugBank and Kanfer et al. (1993).[3][4]

Adrenergic Receptor Signaling Pathways

The isomers of 2-(methylamino)propan-1-ol exert their effects by modulating adrenergic signaling pathways. Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary pathways involve Gs, Gi, and Gq proteins.

Caption: Adrenergic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors